![molecular formula C28H23ClN4O3 B11590483 (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11590483.png)
(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide
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Overview
Description
(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin core, a cyano group, and a phenylethylamine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide typically involves multiple steps:
Formation of the pyrido[1,2-a]pyrimidin core: This step often involves the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the cyano group: This step may involve the use of cyanating agents such as sodium cyanide or potassium cyanide.
Formation of the prop-2-enamide moiety: This step typically involves the reaction of an appropriate amine with an acrylate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions may target the cyano group or the carbonyl group in the pyrido[1,2-a]pyrimidin core.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the phenoxy group.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor binding: It may interact with specific receptors in biological systems.
Medicine
Drug development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific pathways or receptors.
Diagnostics: It may be used in diagnostic assays to detect certain biomolecules.
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide
- **(2E)-3-[2-(4-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide
Uniqueness
The presence of the 4-chloro-3-methylphenoxy group in (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide distinguishes it from similar compounds
Properties
Molecular Formula |
C28H23ClN4O3 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C28H23ClN4O3/c1-18-7-6-14-33-25(18)32-27(36-22-10-11-24(29)19(2)15-22)23(28(33)35)16-21(17-30)26(34)31-13-12-20-8-4-3-5-9-20/h3-11,14-16H,12-13H2,1-2H3,(H,31,34)/b21-16+ |
InChI Key |
FOVZFOXWIKYLPF-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCC3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCC3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
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